molecular formula C11H8O4 B1462786 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid CAS No. 1156724-77-4

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid

Cat. No.: B1462786
CAS No.: 1156724-77-4
M. Wt: 204.18 g/mol
InChI Key: OTDAVGQFYDIVBS-UHFFFAOYSA-N
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Description

“3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C11H9O3 . It belongs to the class of compounds known as benzofurans .


Synthesis Analysis

Benzofuran compounds, including “this compound”, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS to give 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a propanoic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, can undergo various chemical reactions. For instance, some 3-iodo-2-amidobenzofurans can be further transferred into 3-aryl-, 3-alkynyl, and 3-vinyl-2-amidobenzofurans via Pd-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C11H9O3 and an average mass of 189.188 Da .

Scientific Research Applications

Benzofuran Synthesis and Coordination Reactions

  • Benzofuro[3,2-c]pyridine Synthesis : The preparation of (E)-3-(1-Benzofuran-2-yl)propenoic acid and its transformation into various compounds, including [1]benzofuro[3,2-c]pyridine derivatives, showcases the compound's role in synthesizing complex heterocycles. These derivatives were further used to prepare complexes with copper and cobalt, demonstrating the potential of benzofuran derivatives in coordination chemistry and materials science. The thermal stability of these complexes was also explored, indicating their potential for applications requiring high thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).

Biological Activities

  • Antimicrobial and Analgesic Activities : A protocol for synthesizing thiazolidinone derivatives from 1-(1-benzofuran-2-yl)-2-bromoethanone highlighted these compounds' antimicrobial and analgesic activities. This research underlines the importance of benzofuran derivatives as precursors in developing new pharmaceuticals with potential biological activities (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).

Material Science and Polymer Chemistry

  • Methacrylate Polymer with Chalcone Side Group : The synthesis of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one and its subsequent use in preparing a methacrylate polymer showcases the role of benzofuran derivatives in polymer chemistry. The thermal and dielectric properties of this polymer were studied, indicating its potential applications in materials science (Çelik & Coskun, 2018).

Antioxidant Properties

  • Radical Scavenging Potency : The synthesis and characterization of novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates and their antioxidant properties were explored. These compounds, particularly with an amino substituent, showed significant scavenging effects, indicating their potential as antioxidants (Then et al., 2017).

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Based on the known activities of benzofuran derivatives, potential effects could include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

Future Directions

Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . Future research could focus on further exploring the biological activities and potential applications of these compounds as drugs .

Biochemical Analysis

Biochemical Properties

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been found to inhibit certain bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to activate the Nrf2 pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits protective effects against oxidative damage and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been shown to interact with albumin and other plasma proteins, which facilitate its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can further affect its localization and function within the cell .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDAVGQFYDIVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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